Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18212400
InChI: InChI=1S/C8H8F3NOS/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3
SMILES:
Molecular Formula: C8H8F3NOS
Molecular Weight: 223.22 g/mol

Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone

CAS No.:

Cat. No.: VC18212400

Molecular Formula: C8H8F3NOS

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone -

Specification

Molecular Formula C8H8F3NOS
Molecular Weight 223.22 g/mol
IUPAC Name imino-methyl-oxo-[4-(trifluoromethyl)phenyl]-λ6-sulfane
Standard InChI InChI=1S/C8H8F3NOS/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3
Standard InChI Key RNDPTKUTNWFVSX-UHFFFAOYSA-N
Canonical SMILES CS(=N)(=O)C1=CC=C(C=C1)C(F)(F)F

Introduction

Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone is a specialized chemical compound classified under the category of lambda6-sulfanones. This compound features a unique structural framework that includes an imino group, a methyl group, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C8H7F3N2OS, and it is recognized for its potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

Structural Characteristics

The structure of Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone can be dissected into several key components:

  • Imino Group: Characterized by the presence of a nitrogen atom double-bonded to a carbon atom.

  • Trifluoromethyl Group: This substituent significantly enhances the compound's lipophilicity and reactivity, making it attractive for various chemical applications.

  • Lambda6-Sulfanone Framework: The sulfur atom is bonded to a carbonyl group and an imino group, which is typical of sulfanones.

The compound's structural formula can be represented as follows:

C8H7F3N2OS\text{C}_8\text{H}_7\text{F}_3\text{N}_2\text{O}\text{S}

Synthesis Methods

The synthesis of Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: These reactions often involve the reaction of an appropriate amine with a carbonyl compound to form the imino linkage.

  • Substitution Reactions: The trifluoromethyl group can be introduced via electrophilic aromatic substitution or other synthetic strategies that allow for the incorporation of fluorinated moieties.

These synthetic routes are crucial for achieving high yields and purity of the final product.

Research Findings

Recent studies have focused on the chemical behavior and potential biological activities of Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone. Key findings include:

  • Reactivity Studies: The compound exhibits notable reactivity due to its functional groups, which facilitate various chemical transformations in synthetic organic chemistry.

  • Biological Activity: Preliminary studies suggest potential applications in medicinal chemistry, particularly in developing agents with antibacterial or antifungal properties.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
Methyl(methylimino)(phenyl)-lambda6-sulfanoneContains methyl groupsHigher solubility due to additional methyl groups
Imino(methyl)(4-nitrophenyl)-lambda6-sulfanoneContains a nitrophenyl groupExhibits different electronic properties due to nitro substitution
N,N'-bis(2-phenylethyl)ethanediamideContains ethylene diamine linkagesPotentially different reactivity patterns due to amine functionalities

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